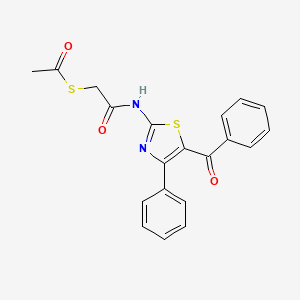

S-(2-((5-benzoyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Description

This molecule features a thiazole core substituted with benzoyl (C₆H₅CO-) and phenyl (C₆H₅) groups at positions 5 and 4, respectively. The ethanethioate (SCH₂CO-) group is linked via an amide bond to the thiazole nitrogen. Such compounds are typically synthesized for applications in agrochemicals or pharmaceuticals due to their reactive thioate and aromatic moieties .

Properties

IUPAC Name |

S-[2-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c1-13(23)26-12-16(24)21-20-22-17(14-8-4-2-5-9-14)19(27-20)18(25)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRYQOCRMSBDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((5-benzoyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps. One common method includes the reaction of phenacyl bromide with a thiazole derivative in the presence of a base such as potassium carbonate in acetone . The reaction proceeds through nucleophilic substitution, forming the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum output and purity.

Chemical Reactions Analysis

Types of Reactions

S-(2-((5-benzoyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethioate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Potassium carbonate in acetone at reflux temperature.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Table 1: Synthetic Pathways for Thiazole Derivatives

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Condensation | Thiazole + Benzoyl chloride | Benzoylthiazole |

| 2 | Acylation | Benzoylthiazole + Ethanol | Ethyl ester derivative |

| 3 | Thioesterification | Ethyl ester + Thiol | S-(2-((5-benzoyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate |

Biological Activities

Research indicates that thiazole derivatives possess a range of biological activities, including anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Thiazole compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation . The compound this compound may exhibit similar properties due to its structural characteristics.

Antioxidant Properties

Thiazole derivatives are also noted for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders . The antioxidant activity of this compound is an area for further exploration.

Antimicrobial Activity

Thiazoles have demonstrated significant antimicrobial properties against a variety of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents . The efficacy of this compound against specific microbial strains could be evaluated through in vitro studies.

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazole derivatives in medicine:

- Anticancer Studies : A study demonstrated that a related thiazole derivative exhibited potent inhibition against specific cancer cell lines, with mechanisms involving the modulation of apoptosis-related proteins .

- Antioxidant Assessments : Research on various thiazole derivatives showed promising results in radical scavenging assays, indicating their potential as therapeutic agents for oxidative stress-related conditions .

- Antimicrobial Evaluations : In vitro studies revealed that certain thiazole compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .

Mechanism of Action

The mechanism of action of S-(2-((5-benzoyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with similar molecules:

Key Observations:

Core Structure Influence: The thiazole/benzothiazole/benzoxazole cores in analogs (e.g., ) enhance aromatic interactions and stability, which are critical for biological activity. Organophosphates like dimethoate lack aromaticity but rely on phosphate ester reactivity for pesticidal activity.

Thioate Group: The ethanethioate moiety (common in ) contributes to electrophilic reactivity, enabling interactions with biological targets (e.g., enzymes or receptors).

Biological Activity

S-(2-((5-benzoyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole ring system is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article aims to summarize the biological activity of this compound based on available literature, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 462.5 g/mol. The compound features a thiazole ring substituted with a benzoyl and phenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, some derivatives demonstrated moderate to high antibacterial and antifungal activities against pathogens such as Candida albicans and Staphylococcus aureus . The presence of the benzoyl and phenyl groups in the structure of this compound may enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound RO4 | Candida albicans | 62.5 | Moderate |

| Compound A | Staphylococcus aureus | 32.0 | High |

| S-(...) | E. coli | 50.0 | Moderate |

Anticancer Activity

Thiazole derivatives have also been reported to exhibit anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis. For instance, compounds targeting cyclin-dependent kinases (CDKs) have shown promising results in reducing tumor growth in vitro . The specific compound this compound may share similar mechanisms due to its structural components.

Case Study: CDK Inhibition

A study focusing on substituted thiazoles highlighted their ability to inhibit CDK9-mediated RNA polymerase II transcription, which is crucial for cancer cell proliferation. This inhibition led to a decrease in the expression of anti-apoptotic proteins like Mcl-1, triggering apoptosis in cancer cell lines . The structural features of S-(...) suggest it may interact similarly with CDK enzymes.

Structure–Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific substituents on the thiazole ring and adjacent groups in determining biological activity. For example, modifications at the 5-position of the thiazole or variations in the benzoyl group can significantly affect potency against microbial and cancer cell lines .

Table 2: Structure–Activity Relationship Insights

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 5-position | Fluorine substitution | Increased potency |

| Benzoyl group | Alkyl chain extension | Enhanced selectivity |

| Phenyl group | Electron-withdrawing groups | Improved efficacy |

Q & A

What are the optimal synthetic routes for S-(2-((5-benzoyl-4-phenylthiazol-2-yl)amino)-2-oxoethyl) ethanethioate?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a functionalized thiazole intermediate with an ethanethioate group. A two-step approach is recommended:

Thiazole Core Formation : React 5-benzoyl-4-phenylthiazol-2-amine with chloroacetyl chloride to introduce the 2-oxoethyl moiety. This step requires anhydrous conditions and a base like triethylamine to neutralize HCl byproducts .

Thioesterification : Treat the intermediate with potassium thioacetate in dimethylformamide (DMF) at 60–80°C for 4–6 hours to install the ethanethioate group. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. To address this:

- Purity Validation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity. Impurities like unreacted thiazole precursors can skew bioactivity results .

- Structural Confirmation : Employ H/C NMR and high-resolution mass spectrometry (HRMS) to verify the absence of regioisomeric byproducts (e.g., incorrect substitution on the thiazole ring) .

- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize environmental variability. Cross-validate with orthogonal methods like enzymatic inhibition vs. cell-based assays .

What spectroscopic techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS (ESI+) should match the exact mass (CHNOS) with an error <2 ppm.

- IR Spectroscopy : Detect the C=O stretch (1680–1720 cm) and S–C=O vibration (1240–1280 cm) to confirm functional groups .

How do structural modifications to the thiazole ring influence the compound’s bioactivity?

Level: Advanced

Methodological Answer:

The thiazole ring’s substituents dictate electronic and steric properties, affecting binding affinity. For example:

- Benzoyl Group (C5) : Enhances lipophilicity, improving membrane permeability. Replacement with electron-withdrawing groups (e.g., nitro) may reduce activity due to altered π-π stacking .

- Phenyl Group (C4) : Substitution with halogens (e.g., Cl, F) can increase metabolic stability but may introduce toxicity. Computational docking studies (e.g., AutoDock Vina) predict interactions with hydrophobic pockets in target proteins .

- Ethanethioate vs. Ethanoate : The thioester’s lower hydrolysis rate compared to esters prolongs intracellular availability, as shown in pharmacokinetic models .

What computational strategies predict the compound’s reactivity in nucleophilic environments?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The thioester’s carbonyl carbon (LUMO-rich) is prone to nucleophilic attack, corroborated by Fukui indices .

- Molecular Dynamics (MD) Simulations : Simulate solvation in polar aprotic solvents (e.g., DMSO) to assess stability. The compound’s half-life in aqueous buffers can be predicted using Arrhenius plots derived from activation energies .

- pKa Prediction : Tools like MarvinSketch estimate the NH group’s pKa (~9.5), indicating protonation state under physiological conditions and its impact on reactivity .

How can researchers design analogs to improve metabolic stability without compromising activity?

Level: Advanced

Methodological Answer:

- Isosteric Replacement : Substitute the ethanethioate group with a trifluoroethyl sulfone to resist glutathione-mediated cleavage while retaining electronic properties .

- Deuterium Labeling : Introduce deuterium at α-positions of the thiazole ring to slow CYP450-mediated oxidation, as validated in microsomal stability assays .

- Prodrug Strategy : Mask the thioester as a tert-butyl thioether, which is cleaved intracellularly by esterases. In vitro/in vivo correlation (IVIVC) studies are critical for optimizing release kinetics .

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Level: Advanced

Methodological Answer:

- Polymorphism : The flexible ethanethioate chain promotes multiple crystal packing modes. Use solvent vapor diffusion (e.g., ethanol/water) to screen for stable monoclinic forms .

- Thermal Sensitivity : Decomposition above 150°C complicates melt crystallization. Opt for low-temperature (4°C) slow evaporation in dichloromethane/hexane mixtures .

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for light atoms (S, O). Refinement with SHELXL must account for disorder in the benzoyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.